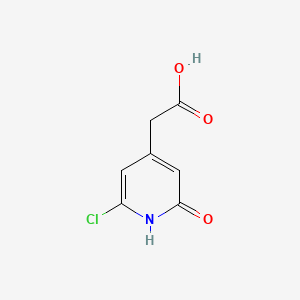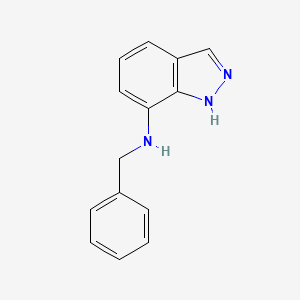
(4Z,10Z)-Tetradecadienyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z,10Z)-Tetradecadienyl Acetate is a chemical compound known for its role as a pheromone in various insect species. It is a type of acetate ester with a molecular formula of C₁₆H₂₈O₂. This compound is characterized by its two double bonds located at the 4th and 10th positions in the carbon chain, both in the Z configuration. It is commonly used in scientific research, particularly in the study of insect behavior and pest control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (4Z,10Z)-Tetradecadienyl Acetate involves the use of lithium in liquid ammonia (Li/liq. NH₃) as a mediator. The synthesis starts with the condensation of ammonia in a flask maintained at -50°C. Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is added to the mixture, followed by the slow addition of lithium metal. The reaction mixture is then treated with a solution of 1-pentyne in dry tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
(4Z,10Z)-Tetradecadienyl Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Halogens, hydroxide ions (OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4Z,10Z)-Tetradecadienyl Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of esterification and other organic reactions.
Biology: Studied for its role as a pheromone in insect behavior, particularly in pest control strategies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of pheromone-based pest control products and other industrial applications
Wirkmechanismus
The mechanism of action of (4Z,10Z)-Tetradecadienyl Acetate involves its interaction with specific molecular targets and pathways. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as mating or aggregation. The compound’s effects are mediated through the activation of signal transduction pathways that lead to changes in gene expression and cellular activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z,10Z)-Tetradecadien-1-ol: Similar in structure but contains a hydroxyl group instead of an acetate group.
(4E,10Z)-Tetradecadienyl Acetate: Similar in structure but has a different configuration at the 4th position.
(4Z,10Z,12E)-Tetradeca-4,10,12-trienoic Acid: Contains an additional double bond and a carboxylic acid group.
Uniqueness
(4Z,10Z)-Tetradecadienyl Acetate is unique due to its specific double bond configuration and its role as a pheromone in insect species. This compound’s distinct chemical structure allows it to interact with specific olfactory receptors, making it highly effective in influencing insect behavior .
Eigenschaften
Molekularformel |
C16H28O2 |
|---|---|
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
[(4Z,10Z)-tetradeca-4,10-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h5-6,11-12H,3-4,7-10,13-15H2,1-2H3/b6-5-,12-11- |
InChI-Schlüssel |
YZOOWCSDLNGLOI-KSIKAEMPSA-N |
Isomerische SMILES |
CCC/C=C\CCCC/C=C\CCCOC(=O)C |
Kanonische SMILES |
CCCC=CCCCCC=CCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


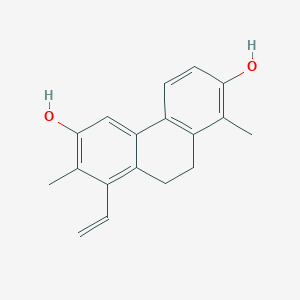
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
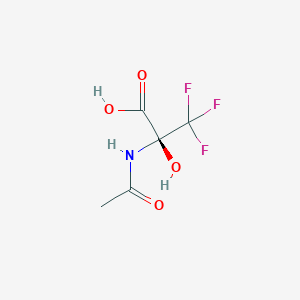
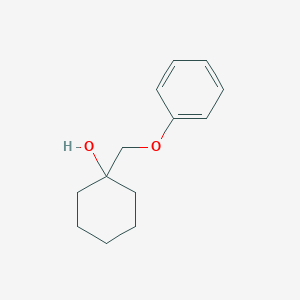
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)

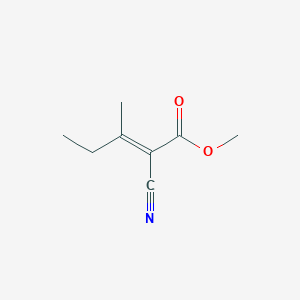

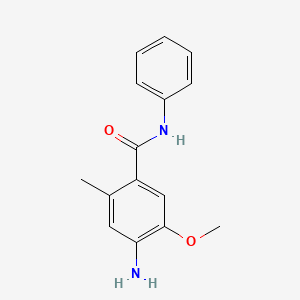
![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
